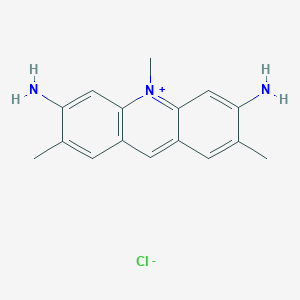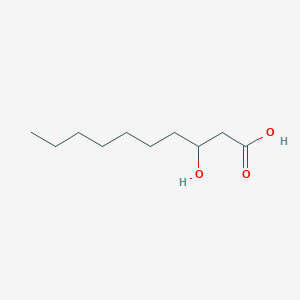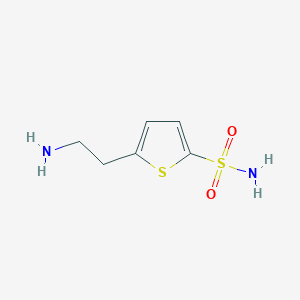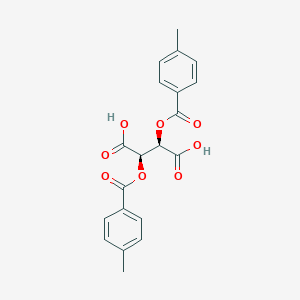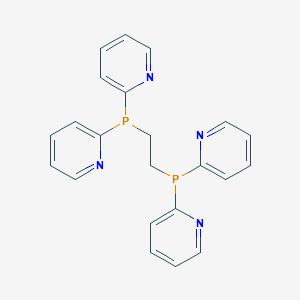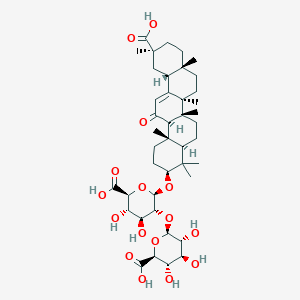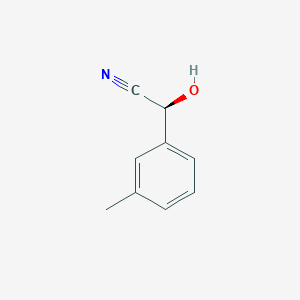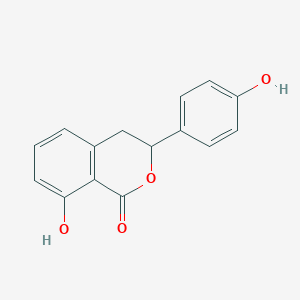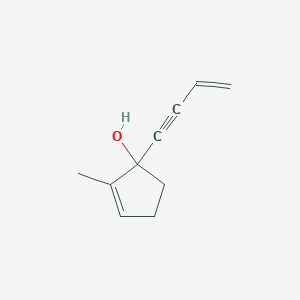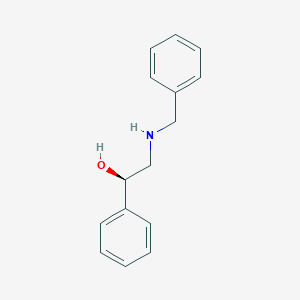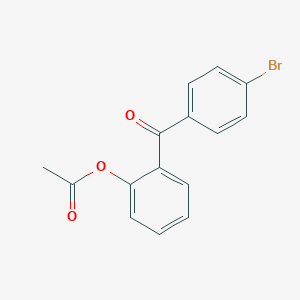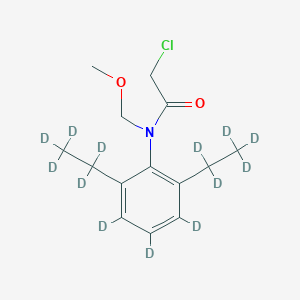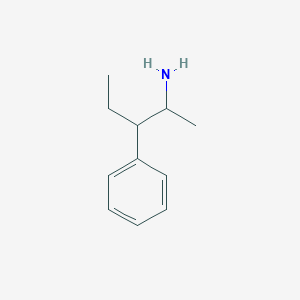
Phenethylamine, beta-ethyl-alpha-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylamine, beta-ethyl-alpha-methyl-, commonly known as beta-phenylethylamine (β-PEA), is a naturally occurring trace amine and a monoamine neurotransmitter. β-PEA has been found in various plants and animals, including humans, and is known to play a role in regulating mood, cognition, and behavior. In recent years, β-PEA has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
β-PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of TAAR1 by β-PEA leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a role in regulating mood and behavior. β-PEA has also been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, which can lead to increased levels of dopamine, norepinephrine, and serotonin in the brain.
生化学的および生理学的効果
β-PEA has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, which are all indicators of increased sympathetic nervous system activity. β-PEA has also been found to increase the release of glucose from the liver, which can lead to an increase in energy levels. In addition, β-PEA has been found to increase the release of growth hormone, which is important for muscle growth and repair.
実験室実験の利点と制限
β-PEA has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it ideal for use in pharmaceutical research. β-PEA also has a relatively short half-life, which allows for quick clearance from the body and reduces the risk of toxicity. However, one limitation of β-PEA is its low bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on β-PEA. One area of interest is its potential use in treating depression and anxiety. β-PEA has been found to have antidepressant and anxiolytic effects, and further research is needed to determine its efficacy in treating these conditions. Another area of interest is its potential use in treating inflammatory diseases such as rheumatoid arthritis. β-PEA has been found to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for these conditions. Finally, there is interest in developing new methods of administering β-PEA, such as through the use of nanoparticles, to improve its bioavailability and efficacy.
Conclusion:
β-PEA is a naturally occurring trace amine that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects and may be useful in treating inflammatory diseases. β-PEA acts as a TAAR1 agonist and inhibits MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. β-PEA has several advantages for lab experiments, including its ease of synthesis and high purity, but its low bioavailability is a limitation. Future research on β-PEA will focus on its potential use in treating depression and anxiety, inflammatory diseases, and developing new methods of administration.
合成法
β-PEA can be synthesized through various methods, including catalytic hydrogenation of β-nitrostyrene and reductive amination of benzaldehyde with nitroethane. However, the most common method of synthesis is the reduction of benzyl cyanide with lithium aluminum hydride. This method yields a high purity of β-PEA and is widely used in the pharmaceutical industry.
科学的研究の応用
β-PEA has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects. β-PEA has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with mood regulation. In addition, β-PEA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
104177-98-2 |
|---|---|
製品名 |
Phenethylamine, beta-ethyl-alpha-methyl- |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChIキー |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
正規SMILES |
CCC(C1=CC=CC=C1)C(C)N |
同義語 |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



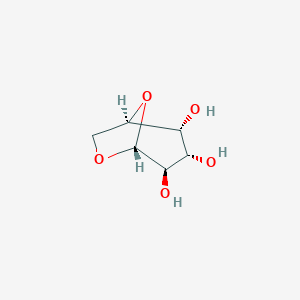
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
